Welcome to the BenchChem Online Store!
molecular formula C10H15NO2 B3353398 Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate CAS No. 54474-51-0

Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate

Cat. No. B3353398
M. Wt: 181.23 g/mol
InChI Key: HEKYHUQPSNIMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08258171B2

Procedure details

Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate (1.55 g, 4.91 mmol) was dissolved in acetone (150 mL) containing 10% palladium/carbon, and the mixture was stirred at room temperature for 12 hours under a hydrogen atmosphere. The reaction mixture was filtered, the solvent was evaporated under reduced pressure, then the residue was immediately dissolved in trifluoroacetic acid (TFA, 10 mL), and the mixture was stirred at room temperature for 10 minutes under an argon atmosphere. The reaction mixture was added with dichloromethane (30 mL), then washed successively with water and 1 mol/L aqueous sodium hydrogencarbonate, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain pale brown oil (1, 0.835 g, 94%).
Name
Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([C:12]1[NH:16][C:15]([CH3:17])=[C:14]([CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21])[C:13]=1[CH3:24])=O)(=O)C1C=CC=CC=1>CC(C)=O.[Pd]>[CH3:17][C:15]1[NH:16][CH:12]=[C:13]([CH3:24])[C:14]=1[CH2:18][CH2:19][C:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
Name
Methyl 5-(benzoyloxy-carbonyl)-2,4-dimethyl-3-pyrrolepropionate
Quantity
1.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(=O)C1=C(C(=C(N1)C)CCC(=O)OC)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was immediately dissolved in trifluoroacetic acid (TFA, 10 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes under an argon atmosphere
Duration
10 min
ADDITION
Type
ADDITION
Details
The reaction mixture was added with dichloromethane (30 mL)
WASH
Type
WASH
Details
washed successively with water and 1 mol/L aqueous sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain pale brown oil (1, 0.835 g, 94%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC=1NC=C(C1CCC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.